Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-
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Overview
Description
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes glycine residues linked by an ethanediyl bridge and substituted with trimethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] typically involves the reaction of glycine derivatives with ethanediyl bisamines under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N,N’-ethylenedi-
- Acetic acid, 2,2’- (1,2-ethanediyldiimino)bis-
- Ethylenediamine-N,N’-diacetic acid
- Ethylenediaminediacetic acid
- Ethylenediiminodiacetic acid
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-] is unique due to its specific substitution pattern with trimethoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
158069-81-9 |
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Molecular Formula |
C26H36N2O10 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-[2-[carboxymethyl-[(3,4,5-trimethoxyphenyl)methyl]amino]ethyl-[(3,4,5-trimethoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C26H36N2O10/c1-33-19-9-17(10-20(34-2)25(19)37-5)13-27(15-23(29)30)7-8-28(16-24(31)32)14-18-11-21(35-3)26(38-6)22(12-18)36-4/h9-12H,7-8,13-16H2,1-6H3,(H,29,30)(H,31,32) |
InChI Key |
WESBWWFIAIZNGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CCN(CC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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